molecular formula C34H67ClN2O5 B165871 Didodecyl N-(alpha-trimethylammonioacetyl)glutamate CAS No. 131897-06-8

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate

Cat. No. B165871
CAS RN: 131897-06-8
M. Wt: 619.4 g/mol
InChI Key: KVPMQCQOEVMOOK-JSSVAETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, also known as DTAG, is a cationic surfactant that has gained significant attention in the scientific community due to its unique properties and potential applications. DTAG is synthesized through a multistep process, and its structure consists of a glutamic acid residue that is modified with a hydrophobic tail and a positively charged quaternary ammonium group.

Scientific Research Applications

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been extensively studied for its potential applications in various scientific fields, including biotechnology, medicine, and nanotechnology. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to be an effective surfactant for the solubilization and stabilization of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been used as a transfection agent for gene delivery, as it can effectively penetrate cell membranes and deliver genetic material. In addition, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been used in the synthesis of nanoparticles for drug delivery and imaging applications.

Mechanism of Action

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate exerts its biological effects through its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate allows it to interact with membrane proteins and lipids, while the positively charged quaternary ammonium group allows it to interact with negatively charged molecules, such as DNA and RNA. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to disrupt the structure of lipid bilayers, leading to increased membrane fluidity and permeability. This property makes Didodecyl N-(alpha-trimethylammonioacetyl)glutamate an effective surfactant for the solubilization and stabilization of membrane proteins.
Biochemical and Physiological Effects:
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to have minimal toxicity and is generally considered to be safe for use in laboratory experiments. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can interact with biological membranes and alter their structure, leading to changes in membrane fluidity and permeability. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been shown to interact with DNA and RNA, leading to changes in gene expression. These effects must be taken into consideration when using Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in laboratory experiments.

Advantages and Limitations for Lab Experiments

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has several advantages for use in laboratory experiments, including its ability to solubilize and stabilize membrane proteins, its effectiveness as a transfection agent for gene delivery, and its potential applications in nanotechnology. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be difficult to synthesize and purify, and its effects on biological membranes and gene expression must be carefully considered.

Future Directions

There are several potential future directions for research on Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, including its use in the synthesis of nanoparticles for drug delivery and imaging applications, its potential as a therapeutic agent for the treatment of diseases, and its use in the study of membrane protein structure and function. Further research is needed to fully understand the potential applications of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in these areas.

Synthesis Methods

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate is synthesized through a multistep process that involves the reaction of glutamic acid with dodecylamine, followed by acylation with trimethylacetyl chloride. The resulting product is then quaternized with methyl iodide to produce Didodecyl N-(alpha-trimethylammonioacetyl)glutamate. The purity and yield of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be improved through various purification techniques, including column chromatography and recrystallization.

properties

CAS RN

131897-06-8

Product Name

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate

Molecular Formula

C34H67ClN2O5

Molecular Weight

619.4 g/mol

IUPAC Name

[2-[[(2R)-1,5-didodecoxy-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C34H66N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-28-40-33(38)27-26-31(35-32(37)30-36(3,4)5)34(39)41-29-25-23-21-19-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/t31-;/m1./s1

InChI Key

KVPMQCQOEVMOOK-JSSVAETHSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CC[C@H](C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]

SMILES

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-]

synonyms

didodecyl 3MeNAcGlu
didodecyl N-(alpha-trimethylammonioacetyl)glutamate
N-(alpha-trimethylammonioacetyl)-didodecyl-D-glutamate chloride
TMAG cpd

Origin of Product

United States

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